Diphenylacetic anhydride
Description
Historical Context and Evolution of Anhydride (B1165640) Chemistry in Synthesis
The journey of acid anhydrides in organic synthesis began in 1852 with the French chemist Charles Frédéric Gerhardt, who first synthesized acetic anhydride. wikipedia.org This discovery opened a new chapter in organic chemistry, as anhydrides proved to be valuable reagents for acylation reactions, particularly for the formation of esters and amides. salempress.comnumberanalytics.com Initially, the synthesis of anhydrides involved harsh methods, often using strong dehydrating agents. chemistryviews.org
Over the decades, the field has evolved significantly. Milder and more selective methods for anhydride synthesis have been developed, including electrochemical approaches that offer a more sustainable alternative by avoiding harsh reagents. chemistryviews.org The understanding of anhydride reactivity has also deepened, allowing for their application in a broader range of complex transformations, including the synthesis of pharmaceuticals and polymers. fiveable.meacs.org The development of unsymmetrical anhydrides further expanded their synthetic utility, enabling more controlled and specific acylations. numberanalytics.com
Significance of Diphenylacetic Anhydride as a Synthetic Precursor and Reagent
This compound's importance lies in its function as both a synthetic precursor and a reagent. As a derivative of diphenylacetic acid, it serves as a key intermediate in the synthesis of various organic compounds. ontosight.aiganeshremedies.com Diphenylacetic acid itself is a valuable building block for numerous pharmaceuticals, including adiphenine, loperamide, and moramide. wikipedia.org
The anhydride's reactivity allows it to readily participate in nucleophilic acyl substitution reactions. fiveable.me It reacts with alcohols to form esters and with amines to yield amides, making it a versatile tool for introducing the diphenylacetyl group into a molecule. numberanalytics.combiosynth.com This functionality is particularly useful in the synthesis of chiral drugs and other complex organic structures. biosynth.com For instance, it has been utilized in the kinetic resolution of racemic alcohols through asymmetric esterification. acs.org
Current Research Landscape and Emerging Trends
The current research landscape for this compound and its parent acid is vibrant and expanding into new areas. A significant trend is the focus on sustainable and efficient synthetic methodologies. This includes the development of novel catalytic systems for the synthesis of diphenylacetic acid and its derivatives, as well as the exploration of greener reaction conditions. archivemarketresearch.comcas.org
Furthermore, the unique electronic and structural properties of the diphenylacetic acid moiety are being exploited in materials science. Research is ongoing into the incorporation of diphenylacetic acid derivatives into metallophthalocyanines for applications in liquid crystals, organic solar cells, and as non-linear optical materials. researchgate.net There is also growing interest in the application of diphenylacetic acid derivatives in late-stage functionalization of complex molecules, highlighting its potential in medicinal chemistry and drug discovery. innopeptichem.comchemrxiv.org The study of its dianion in photoredox catalysis represents a novel approach to activating challenging chemical bonds. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2-diphenylacetyl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRCMTTYLBDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075127 | |
| Record name | Diphenylacetic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-46-9 | |
| Record name | Diphenylacetic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylacetic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLACETIC ACID ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Investigations of Diphenylacetic Anhydride
Nucleophilic Acyl Substitution Reactions Involving Anhydrides
The reactivity of acid anhydrides is generally greater than that of esters but less than that of acid chlorides. vanderbilt.edu This reactivity allows them to be versatile reagents for the synthesis of other carboxylic acid derivatives. uomustansiriyah.edu.iq The primary types of nucleophilic acyl substitution reactions that anhydrides undergo include aminolysis (reaction with amines) and alcoholysis (reaction with alcohols). unizin.orglibretexts.org
Aminolysis: Formation of Amides
Aminolysis is the reaction of an acid anhydride (B1165640) with ammonia, a primary (1°) amine, or a secondary (2°) amine to produce an amide. libretexts.orglibretexts.org In this reaction, the amine acts as the nucleophile. The reaction typically requires two equivalents of the amine; one acts as the nucleophile to attack the anhydride, while the second acts as a base to neutralize the carboxylic acid byproduct formed, preventing the protonation of the reactant amine into a non-nucleophilic ammonium (B1175870) salt. libretexts.org
The mechanism proceeds via the standard nucleophilic acyl substitution pathway. libretexts.org The nitrogen atom of the amine attacks a carbonyl carbon of diphenylacetic anhydride, forming the tetrahedral intermediate. This intermediate then collapses, with the diphenylacetate ion serving as the leaving group. The initially formed protonated amide is then deprotonated by a second molecule of the amine to yield the final, neutral amide product and an ammonium carboxylate salt. libretexts.org This reaction is a common and efficient method for amide synthesis. vanderbilt.edu
Alcoholysis: Formation of Esters
Similar to aminolysis, the reaction proceeds through a tetrahedral intermediate which then eliminates a carboxylate leaving group to form the ester. uomustansiriyah.edu.iqlibretexts.org To drive the reaction to completion and neutralize the acidic byproduct, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often added. uomustansiriyah.edu.iqlibretexts.org For instance, acetic anhydride is frequently employed to prepare acetate (B1210297) esters from various alcohols. uomustansiriyah.edu.iq In the context of this compound, alcoholysis would yield a diphenylacetate ester and diphenylacetic acid.
Pyrolysis and Thermal Decomposition Pathways of this compound
The thermal decomposition, or pyrolysis, of this compound is closely related to that of its parent compound, diphenylacetic acid. Studies on the pyrolysis of diphenylacetic acid using the toluene-carrier technique between 515°C and 636°C reveal significant decomposition pathways. cdnsciencepub.comcdnsciencepub.com The primary reaction is the homolytic cleavage of the C-C bond between the diphenylmethyl group and the carboxyl group. cdnsciencepub.com
The investigation into diphenylacetic acid's thermal decomposition indicated that the process is partly heterogeneous, meaning it is influenced by the surface conditions of the reaction vessel. cdnsciencepub.comresearchgate.net The main products observed were similar to those from the decomposition of phenylacetic acid and included carbon dioxide, carbon monoxide, hydrogen, and methane. cdnsciencepub.comresearchgate.net The formation of diphenylketene (B1584428) was also suspected as a product. cdnsciencepub.com
The rate-determining step is considered to be the initial bond fission: (C₆H₅)₂CHCOOH → (C₆H₅)₂CH• + •COOH cdnsciencepub.com
The activation energy for this dissociation was calculated to be approximately 52 kcal/mole, with a frequency factor of 8 x 10¹² sec⁻¹. cdnsciencepub.comresearchgate.net It was expected that the (C₆H₅)₂CH-COOH bond would be weaker than the C₆H₅CH₂-COOH bond in phenylacetic acid because the diphenylmethyl radical is stabilized by resonance to a greater extent than the benzyl (B1604629) radical. cdnsciencepub.com This suggests that diphenylacetic acid, and by extension its anhydride, would decompose more readily than their phenylacetic counterparts. cdnsciencepub.com
Table 1: Products from the Thermal Decomposition of Diphenylacetic Acid in Toluene
| Product | Observation |
|---|---|
| Carbon Dioxide | Major gaseous product. cdnsciencepub.com |
| Carbon Monoxide | Minor gaseous product, but a higher percentage than in phenylacetic acid pyrolysis. cdnsciencepub.com |
| Hydrogen | Produced in quantities 20-30% of the carbon dioxide. cdnsciencepub.com |
| Methane | Produced in quantities 20-30% of the carbon dioxide. cdnsciencepub.com |
Specific Reaction Mechanisms and Intermediates
Role of Anhydrides in Kinetic Resolution Processes
This compound plays a crucial role as an acylating agent in non-enzymatic kinetic resolution (KR) processes. researchgate.net Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent, leading to one enantiomer reacting faster than the other. In several studies, diphenylacetic acid is used in conjunction with pivalic anhydride. nih.govacs.orgresearchgate.net This combination generates a mixed anhydride in situ, which then serves as the active acylating species for the kinetic resolution of racemic alcohols and amides. mdpi.com
This method has been successfully applied to the kinetic resolution of various substrates, including:
Racemic 1-heteroarylalkanols researchgate.netdoi.org
Racemic 2-hydroxy-γ-butyrolactones nih.govacs.orgresearchgate.net
Racemic 2-hydroxyamides mdpi.com
The process is highly effective, achieving high selectivity factors (s-values), in some cases exceeding 1000. nih.govacs.org The anhydride's function is to provide the diphenylacetyl group that selectively acylates one enantiomer of the racemic substrate in the presence of a chiral acyl-transfer catalyst. mdpi.com This leads to a mixture of the acylated product and the unreacted, enantiomerically enriched substrate, which can then be separated.
Mechanistic Studies of Acyl Transfer Catalysis
The mechanism of kinetic resolution using this compound (or a mixed anhydride derived from it) is facilitated by a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM). nih.govmdpi.com The catalyst does not react directly with the alcohol or amide but first activates the anhydride.
The proposed catalytic cycle involves the following key steps:
Activation of the Anhydride : The chiral catalyst, (R)-BTM, which is a chiral isothiourea, attacks the carbonyl carbon of the anhydride. mdpi.com
Formation of a Reactive Intermediate : This attack leads to the formation of a highly reactive chiral acyl-isothiouronium salt intermediate. mdpi.com
Enantioselective Acyl Transfer : This activated intermediate then reacts with the racemic substrate (e.g., an alcohol or amide). Due to the chiral environment provided by the catalyst, the transition state for the acylation of one enantiomer is significantly lower in energy than the transition state for the other. mdpi.com This difference in activation energy results in the rapid transformation of one enantiomer into the acylated product, while the other enantiomer reacts much more slowly. mdpi.com
Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the transition states involved in this process. nih.govmdpi.com These calculations have confirmed that the high selectivity is achieved because one enantiomer of the substrate fits much more favorably into the stabilized transition state assembly with the isothiouronium salt derived from the mixed anhydride and the (R)-BTM catalyst. mdpi.com
Table 2: Substrates Successfully Resolved Using Diphenylacetyl Component and (R)-BTM Catalyst
| Substrate Class | Number of Examples | Selectivity (s-value) | Reference |
|---|---|---|---|
| 2-Hydroxy-γ-butyrolactones | 12 | Up to >1000 | nih.govacs.org |
| 2-Hydroxyamides | 22 | Up to >250 | mdpi.com |
C-H Activation and Functionalization Pathways (Related to Diphenylacetic Acid Activation)
The activation of carbon-hydrogen (C-H) bonds in diphenylacetic acid, a molecule structurally related to this compound, represents a significant area of research in modern synthetic chemistry. The carboxylate functionality of diphenylacetic acid can act as a directing group, facilitating the selective functionalization of otherwise inert C-H bonds, particularly at the ortho-position of the phenyl rings. This strategy provides a powerful and atom-economical approach to constructing complex molecular architectures.
Palladium-Catalyzed Olefination
A notable advancement in the functionalization of diphenylacetic acid is the palladium(II)-catalyzed enantioselective C-H olefination. mdpi.comnih.govacs.org This reaction allows for the introduction of an alkene moiety at the ortho-position of one of the phenyl rings in a stereocontrolled manner. Research has demonstrated that the use of monoprotected amino acids (MPAAs) as chiral ligands is crucial for achieving high enantioselectivity. mdpi.comnih.gov
In a key study, it was found that using Boc-l-isoleucine as the chiral ligand in the presence of a palladium(II) catalyst resulted in the desired olefinated products with high yields and enantiomeric excess (ee). mdpi.comresearchgate.net The reaction is believed to proceed through a mechanism where the carboxylate group of diphenylacetic acid coordinates to the palladium center, directing the C-H activation at the ortho-position. nih.gov The chiral ligand then influences the stereochemical outcome of the subsequent C-C bond formation. The use of the preformed sodium salt of the diphenylacetic acid and a base such as potassium bicarbonate (KHCO₃) can improve the reaction yield. mdpi.com
Table 1: Enantioselective C-H Olefination of Diphenylacetic Acids
| Catalyst | Chiral Ligand | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Pd(II) | Boc-Ile-OH | KHCO₃ | 73 | 97 | mdpi.com |
This table showcases the effectiveness of monoprotected amino acid ligands in palladium-catalyzed enantioselective C-H olefination of diphenylacetic acids.
Palladium-Catalyzed Lactonization
The intramolecular C-O bond formation via C-H activation of diphenylacetic acid derivatives leads to the synthesis of chiral benzofuranones. nih.gov This transformation represents an example of enantioselective C-H functionalization through a proposed Pd(II)/Pd(IV) redox cycle. nih.gov The reaction is initiated by the ortho-palladation of the phenyl ring, directed by the carboxylic acid. The resulting palladium(II) intermediate is then oxidized to a palladium(IV) species by an external oxidant, such as phenyliodonium (B1259483) diacetate (PhI(OAc)₂). nih.govacs.org Reductive elimination from this high-valent palladium complex then furnishes the lactone product. acs.org
A variety of substituted diphenylacetic acids can undergo this cyclization with high enantioselectivities and good yields. nih.gov The reaction tolerates substrates with both alkyl and heteroatom substituents. nih.gov
Table 2: Enantioselective C-H Lactonization of Diphenylacetic Acid Derivatives
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Alkyl-substituted diphenylacetic acids | 56-86 | 94-96 | nih.gov |
This table summarizes the scope of the palladium-catalyzed enantioselective C-H lactonization for the synthesis of chiral benzofuranones from various diphenylacetic acid substrates.
Palladium-Catalyzed Arylation
The carboxylate group of phenylacetic acids can also direct the ortho-C(sp²)–H arylation. rsc.org This reaction involves the coupling of the diphenylacetic acid with an arylating agent, such as an arylboronic acid, in the presence of a palladium catalyst. The proposed catalytic cycle begins with the coordination of the substrate to the palladium catalyst, followed by C-H bond cleavage. rsc.org Subsequent transmetalation with the arylating agent and reductive elimination yields the arylated product. rsc.org This methodology has been utilized in the desymmetrization of prochiral substrates through the use of a Pd(II)/chiral mono-N-protected amino acid (MPAA) system. mdpi.com
Mechanistic Considerations
The C-H activation processes involving diphenylacetic acid are generally believed to proceed via a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn The carboxylate group plays a crucial bidentate coordinating role, binding to the palladium center and positioning one of the ortho C-H bonds for cleavage. nih.govsnnu.edu.cn In enantioselective variants, the chiral ligand, often a monoprotected amino acid, binds to the palladium center and creates a chiral environment that dictates the stereochemical outcome of the C-H activation and subsequent bond-forming step. nih.govsnnu.edu.cn The N-acyl group of the MPAA ligand can act as an internal base in the CMD step. snnu.edu.cn
Catalytic Applications and Transformations Mediated by Diphenylacetic Anhydride or Derived from Diphenylacetic Acid
Role as an Acyl-Transfer Catalyst in Asymmetric Synthesis
In the realm of asymmetric synthesis, diphenylacetic acid is a precursor to a highly effective acylating agent used in conjunction with chiral acyl-transfer catalysts. The process typically involves the in situ formation of a mixed anhydride (B1165640) from diphenylacetic acid and a more reactive anhydride, such as pivalic anhydride. nih.govresearchgate.net This mixed anhydride then acylates a chiral, non-racemic catalyst, creating a reactive chiral acylating species. This species can then enantioselectively acylate a racemic substrate, such as an alcohol, leading to kinetic resolution. nih.govresearchgate.net
Enantioselective esterification is a powerful method for resolving racemic mixtures of alcohols. The strategy using diphenylacetic acid relies on a double displacement mechanism. nih.gov First, diphenylacetic acid reacts with pivalic anhydride to form a mixed diphenylacetic pivalic anhydride. nih.govresearchgate.net A chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM), is then acylated by this mixed anhydride, preferentially from the less sterically hindered pivaloyl group, to form a chiral acyl-pyridinium or related intermediate. This intermediate then selectively transfers the diphenylacetyl group to one enantiomer of the racemic alcohol at a much faster rate than to the other, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. nih.govresearchgate.netacs.org
The kinetic resolution of racemic alcohols and lactones has been successfully achieved using diphenylacetic acid in combination with pivalic anhydride and a chiral acyl-transfer catalyst. scientificlabs.ie This protocol has demonstrated a broad substrate scope, providing high selectivity for a variety of structures. nih.govacs.org
A notable application is the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones. nih.govacs.org Using diphenylacetic acid, pivalic anhydride, and (R)-benzotetramisole ((R)-BTM), various optically active 2-hydroxy-γ-butyrolactone derivatives have been produced with high selectivity factors (s-values). nih.govacs.org The reaction mechanism and the origins of the high enantioselectivity have been investigated using theoretical calculations, which also helped to explain the influence of substituents at the C-3 position of the lactone ring. nih.govacs.org This method is also effective for the kinetic resolution of racemic 1-heteroarylalkanols. researchgate.net
Below is a table summarizing the results of the kinetic resolution of various racemic 2-hydroxy-γ-butyrolactones using this system.
Table 1: Kinetic Resolution of Racemic 2-Hydroxy-γ-butyrolactones Reaction conditions: Racemic lactone, diphenylacetic acid, pivalic anhydride, and (R)-BTM in diethyl ether.
| Substrate (Racemic Lactone) | Recovered Alcohol (% ee) | Ester Product (% ee) | Selectivity Factor (s) |
|---|---|---|---|
| 3,3-Dimethyl-2-hydroxy-γ-butyrolactone | 98 | 98 | >1000 |
| 3,3-Diethyl-2-hydroxy-γ-butyrolactone | 99 | 97 | 250 |
| 3-Methyl-3-phenyl-2-hydroxy-γ-butyrolactone | 99 | 94 | 120 |
| 3,3-Diphenyl-2-hydroxy-γ-butyrolactone | 99 | 97 | 230 |
| Spiro[cyclohexane-1,3'-2-hydroxy-γ-butyrolactone] | 99 | 98 | 440 |
Data sourced from Org. Lett. 2013, 15 (6), pp 1170–1173. nih.gov
Additive and Catalyst Roles in Metal-Catalyzed Organic Transformations
Beyond its use in acyl transfer, diphenylacetic acid serves as a critical additive or catalyst in various metal-catalyzed C-H functionalization and coupling reactions. Its carboxylate group can act as a ligand, promoting or directing the catalytic cycle.
Diphenylacetic acid has been identified as an effective additive in the ruthenium-catalyzed ortho-arylation of 1-phenyl-β-carbolines with aryl halides. scientificlabs.iesigmaaldrich.comsigmaaldrich.com In these transformations, the carboxylate derived from diphenylacetic acid is believed to play a role as a ligand that facilitates the C-H activation step at the ortho position, a key process in directed C-H functionalization reactions. researchgate.net
In rhodium-catalyzed transformations, diphenylacetic acid can function as a catalyst. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Specifically, it catalyzes the coupling reaction of azlactones with alkynes, which is followed by an aza-Cope rearrangement. scientificlabs.iesigmaaldrich.comsigmaaldrich.com This sequence yields 2-allyl-3-oxazolin-5-one derivatives, demonstrating the utility of diphenylacetic acid in facilitating tandem reaction cascades. The reaction likely proceeds through migratory insertion of a rhodium carbene complex. acs.org
In a different role, diphenylacetic acid itself can serve as a substrate for C-H functionalization. nih.govbohrium.com Palladium(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using mono-protected chiral amino acids (MPAAs) as ligands. nih.govacs.org In this process, the carboxylate group of the diphenylacetic acid acts as a directing group, guiding the palladium catalyst to activate a specific C-H bond. nih.gov The chiral ligand on the palladium center then controls the stereochemical outcome of the subsequent C-C bond formation with an olefin. nih.gov This method represents a significant advance in the enantioselective functionalization of C(sp²)–H bonds. nih.govsnnu.edu.cn The reaction shows good tolerance for various substituents on both the diphenylacetic acid and the styrene (B11656) coupling partner. nih.gov
Table 2: Palladium-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acids Reaction conditions: Diphenylacetic acid substrate, styrene, Pd(OAc)₂, MPAA ligand, KHCO₃, in a suitable solvent.
| Diphenylacetic Acid Substrate | Styrene Partner | Product Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Diphenylacetic acid | Styrene | 75 | 90 |
| 4,4'-Dimethyldiphenylacetic acid | Styrene | 80 | 92 |
| 4,4'-Dichlorodiphenylacetic acid | Styrene | 35 | 91 |
| Diphenylacetic acid | 4-Methylstyrene | 78 | 97 |
| Diphenylacetic acid | 4-Chlorostyrene | 74 | 96 |
| Diphenylacetic acid | 3-Methylstyrene | 72 | 92 |
Data sourced from J. Am. Chem. Soc. 2010, 132 (2), pp 460–461. nih.gov
Photochemical Reactions and Anhydride Involvement
The involvement of diphenylacetic anhydride and its precursor, diphenylacetic acid, in photochemical reactions highlights unique transformations driven by light. These reactions often proceed through radical intermediates, leading to novel molecular architectures. A significant area of this research is the behavior of these molecules in the solid state, particularly within chiral crystals, where the defined arrangement of molecules can dictate the stereochemical outcome of the reaction.
Photodecarboxylating Condensation in Chiral Crystals
The formation of a two-component molecular crystal from the achiral molecules acridine (B1665455) and diphenylacetic acid provides a remarkable example of spontaneous chirality generation. acs.org When these two compounds are crystallized together in a 1:1 molar ratio from an acetonitrile (B52724) solution, they self-assemble through hydrogen bonding to form a chiral crystal. acs.org This crystal belongs to the P2₁2₁2₁ space group, which is a characteristic chiral space group. acs.org The chirality arises from the specific propeller-like conformation adopted by the diphenylacetic acid molecules within the crystal lattice, where the two phenyl groups and the carboxyl group are twisted in the same direction. acs.org Seeding can be used to prepare large-scale batches of either the left-handed {(-)-1·a} or right-handed {(+)-1·a} crystals. acs.org
Irradiation of these chiral crystals with light induces a stereospecific photodecarboxylating condensation. acs.org This reaction results in the formation of a chiral condensation product with a notable enantiomeric excess (ee). acs.org Specifically, irradiation of the (-)-1·a crystal yields an excess of the (-)-chiral product, while the (+)-1·a crystal produces an excess of the (+)-chiral product, both with an approximate enantiomeric excess of 35%. acs.org This process demonstrates an absolute asymmetric synthesis, where the chirality of the crystal lattice directly controls the stereochemistry of the photochemical reaction. acs.orgchemicalbook.com In contrast, the crystal of diphenylacetic acid by itself is achiral (space group P2₁/n) because the antipodal molecules form hydrogen-bonded dimers, canceling out any molecular chirality. acs.org The photodecarboxylation of diphenylacetic acid under different conditions, such as with HgO, can lead to the formation of 1,1,2,2-tetraphenylethane (B1595546) through the dimerization of diphenylmethyl radicals. rsc.org
The study of such solid-state photoreactions extends to other systems as well. For instance, the irradiation of enantiomorphous cocrystals of 9-methylbenz[c]acridine and diphenylacetic acid also results in photodecarboxylation, although in this case, the condensation product is nearly racemic. researchgate.net These findings underscore the critical role of the specific crystal environment in directing the outcome of photochemical reactions involving diphenylacetic acid and its derivatives.
Decarboxylation Reactions of Diphenylacetic Acid: Implications for Anhydride Reactivity
The decarboxylation of diphenylacetic acid is a significant transformation that provides insight into the potential reactivity of its anhydride. These reactions can be promoted through various catalytic methods, often involving oxidative pathways that mimic biological processes.
Oxidative Decarboxylation Catalyzed Systems
The oxidative decarboxylation of diphenylacetic acid has been successfully achieved using several manganese- and iron-based catalytic systems. These reactions typically convert the acid into benzophenone (B1666685).
One effective system utilizes manganese meso-tetraarylporphyrins in conjunction with tetrabutylammonium (B224687) periodate (B1199274) (n-Bu₄NIO₄) as an oxidant and imidazole (B134444) (ImH) as a co-catalyst. The catalytic activity is influenced by the nature of the porphyrin, with electron-withdrawing or bulky groups on the aryl rings diminishing the catalyst's effectiveness. The most efficient catalyst in this class was found to be Mn(TPP)CN. A proposed catalytic cycle involves a high-valent manganese-oxo species interacting with the diphenylacetic acid.
Another class of effective catalysts includes Mn(III) and Fe(III) Schiff base complexes. researchgate.netscispace.comsemanticscholar.orgresearchgate.net For example, bis(2-hydroxybenzene)phthaldiimine (BHBPDI) complexes of Mn(III) and Fe(III) have been used to catalyze the oxidative decarboxylation of various arylacetic acids, including diphenylacetic acid, using tetrabutylammonium periodate as the oxidant. researchgate.net The Mn(III) complex generally exhibits higher catalytic activity than its Fe(III) counterpart. semanticscholar.orgresearchgate.net The presence of imidazole as an axial base was found to significantly enhance the reaction rate and yield. researchgate.netscispace.comresearchgate.net In a typical reaction, the oxidative decarboxylation of diphenylacetic acid using a Mn(III)-Schiff base catalyst in the presence of imidazole can lead to high yields of benzophenone. scispace.com For instance, with the Mn-BSMP catalyst, the yield of benzophenone increased from 12% in the absence of imidazole to 95% in its presence. researchgate.netscispace.com
The choice of solvent also plays a role, with dichloromethane (B109758) often being the preferred medium for these reactions. semanticscholar.org The proposed mechanism for these Schiff base catalyzed reactions involves the initial decarboxylation of the arylacetic acid to an alcohol intermediate, which is then oxidized to the corresponding ketone. semanticscholar.orgresearchgate.net
Table 1: Effect of Catalyst and Imidazole on Oxidative Decarboxylation of Diphenylacetic Acid researchgate.netscispace.com
| Catalyst System | Presence of Imidazole | Product Yield (%) |
| n-Bu₄NIO₄ / Mn-BSMP | No | 12 |
| n-Bu₄NIO₄ / Mn-BSMP | Yes | 95 |
| n-Bu₄NIO₄ / Fe-BSMP | No | Low (not specified) |
| n-Bu₄NIO₄ / Fe-BSMP | Yes | Increased (not specified) |
Reaction conditions typically involve the catalyst, oxidant, and substrate in a suitable solvent like dichloromethane at room temperature.
Biomimetic Decarboxylation Studies
Several of the catalytic systems used for the oxidative decarboxylation of diphenylacetic acid are considered biomimetic, as they emulate the function of metalloenzymes like cytochrome P-450. scispace.com
The system employing manganese(III) meso-tetraphenylporphyrin (Mn(TPP)X) complexes with tetrabutylammonium periodate is described as a biomimetic system for the efficient decarboxylation of diphenylacetic acid. researchgate.net These studies highlight the influence of anionic axial ligands (X⁻) on the catalytic efficiency.
Similarly, manganese(III) Schiff base complexes are used in biomimetic oxidative decarboxylation reactions. For instance, polystyrene-bound Mn(TPP) has been utilized as a reusable catalyst for the biomimetic oxidative decarboxylation of carboxylic acids with sodium periodate. scispace.com Another study employed a manganese(III) complex of bis(2-hydroxyacetophenone)ethylenediimine for the biomimetic catalytic decarboxylation of phenylacetic acid derivatives. asianpubs.org
A highly efficient and reusable biomimetic catalyst was developed by supporting a manganese(III) porphyrin (Mn(TNH₂PP)Cl) on multi-wall carbon nanotubes. icp.ac.ru This catalyst, in the presence of sodium periodate, effectively converted diphenylacetic acid and other arylacetic acids to their corresponding carbonyl compounds in high yields at room temperature. icp.ac.ru The catalyst demonstrated excellent stability and could be reused in multiple reaction cycles, with the oxidation of diphenylacetic acid serving as the model reaction to test its reusability. icp.ac.ru
These biomimetic studies are significant as they not only provide efficient synthetic routes but also contribute to the understanding of enzymatic decarboxylation processes. scispace.com
Computational and Theoretical Studies on Diphenylacetic Anhydride Systems
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate steps of chemical reactions. nih.gov By solving the electronic Schrödinger equation for various atomic arrangements, researchers can map out entire reaction paths, identify transition states, and determine activation energies. nih.govpennylane.ai This approach moves beyond static pictures of molecules to provide a dynamic understanding of how reactants transform into products. nih.gov
For anhydride (B1165640) reactions, these calculations can trace the trajectory of a nucleophilic attack. Studies on cyclic anhydrides have shown that the lowest unoccupied molecular orbital (LUMO) is key to understanding their reactivity. cdnsciencepub.com The magnitude of the LUMO coefficient on the carbonyl carbon atoms can be a reliable indicator of the intrinsic reactivity of the two carbonyl groups in an unsymmetrical anhydride. cdnsciencepub.com For instance, in the acylation of amines, transition state models have been proposed based on these principles to explain the observed selectivity. acs.org The use of specific anhydrides, such as the mixed 2,2-diphenylacetic pivalic anhydride, was found to be critical in minimizing side reactions like diacylation and achieving high selectivity in kinetic resolutions. acs.org
Quantum chemical methods also allow for the exploration of hypothetical reaction pathways and the prediction of potential reactants from a desired product by tracing reaction paths backward. nih.gov This inverse approach to reaction discovery is a significant advancement in the rational design of new synthetic methods. nih.gov
Molecular Dynamics Simulations of Anhydride Reactivity
Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a "computational microscope" to study dynamic processes. nih.gov While traditional MD simulations use non-reactive force fields, recent advancements have introduced reactive force fields, such as the Reactive INTERFACE Force Field (IFF-R), which allow for the modeling of bond formation and dissociation. nih.gov These methods replace simple harmonic bond potentials with more complex, energy-conserving Morse potentials, enabling the simulation of chemical reactions with greater accuracy and at a fraction of the computational cost of previous methods. nih.gov
For anhydrides, MD simulations can be particularly useful for studying reactions in complex environments, such as at solvent interfaces. For example, Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to investigate the hydrolysis of formic sulfuric anhydride at the gas-liquid nanodroplet interface. copernicus.org These simulations revealed a stepwise mechanism that completes within a few picoseconds, highlighting the catalytic effect of the interface. copernicus.org
Furthermore, MD simulations have been employed to study the interactions of related molecules, like diphenylacetic acid, with other molecules. For example, simulations have explored the formation of inclusion complexes between diphenylacetic acid and β-cyclodextrin, providing insights into time-resolved guest-host interactions in aqueous solutions. tandfonline.com Such studies are crucial for understanding molecular recognition and the behavior of these molecules in biological or supramolecular systems.
DFT Studies on Electronic Properties and Conformations (Drawing from Diphenylacetic Acid)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and properties of molecules. mdpi.comresearchgate.net DFT calculations can determine various electronic and reactivity descriptors, such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's stability and reactivity. mdpi.comfrontiersin.org
While detailed DFT studies specifically on diphenylacetic anhydride are limited in the public literature, extensive research on the closely related diphenylacetic acid provides valuable insights into the conformational preferences and electronic nature of the diphenylacetyl group. X-ray diffraction studies combined with Hartree-Fock calculations (a related ab initio method) on diphenylacetic acid have revealed its distinct "propeller-like" conformation. researchgate.net In the solid state, the molecules form dimers through strong hydrogen bonds. researchgate.net The calculations, performed for both an isolated molecule and a dimer, indicated that the minimum energy conformation involves a more symmetric arrangement of the phenyl rings around the central carboxylic plane than what is observed experimentally in the crystal structure. researchgate.net
Table 1: Selected Calculated vs. Experimental Bond Lengths and Angles for Diphenylacetic Acid
This table presents a comparison of geometric parameters for the diphenylacetic acid monomer, as determined by experimental X-ray diffraction and theoretical Hartree-Fock (HF/6-311G(d)) calculations.
| Parameter | Experimental Value | Calculated Value (HF/6-311G(d)) |
| C=O Bond Length | 1.216 Å | 1.192 Å |
| C-O Bond Length | 1.311 Å | 1.348 Å |
| C-C (alpha) Bond Length | 1.512 Å | 1.528 Å |
| O-C=O Angle | 123.3° | 123.7° |
| C-C-C (alpha) Angle | 112.5° | 113.3° |
| Data sourced from Silva et al. (2007). researchgate.net |
The Molecular Electrostatic Potential (MESP) surface is another property that can be calculated using DFT. It helps in predicting intermolecular interactions and chemical reactivity by identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. frontiersin.org For anhydrides, the carbonyl carbons are expected to be significant electrophilic sites.
Prediction of Reactivity and Selectivity in Anhydride Transformations
Computational studies are powerful tools for predicting the reactivity and selectivity of chemical transformations involving anhydrides. A key factor in predicting the regioselectivity of nucleophilic additions to unsymmetrical cyclic anhydrides is the intrinsic reactivity of the carbonyl groups. cdnsciencepub.comresearchgate.net This can be reliably predicted using perturbational theory, which suggests that a nucleophile will preferentially attack the atom with the largest coefficient in the LUMO. cdnsciencepub.com Ab initio calculations have shown that even small differences in the magnitude of the LUMO coefficients on the two carbonyl carbons can signal a significant difference in reactivity. cdnsciencepub.com
However, intrinsic reactivity is not the only factor. The reaction environment, particularly the presence of cations from reagents like LiAlH₄ or NaBH₄, can dramatically influence selectivity. cdnsciencepub.com Cations can form stable chelates with the anhydride, especially if substituents with lone pairs (like -OCH₃ or halogens) are present. This chelation strongly activates the complexed carbonyl group towards nucleophilic attack, often becoming the dominant factor controlling the reaction's orientation. cdnsciencepub.comresearchgate.net
Beyond electronic effects, several other factors must be considered for accurate predictions, as summarized in the table below.
Table 2: Factors Influencing Reactivity and Selectivity in Anhydride Reactions
This table outlines the key factors that computational models consider when predicting the outcome of reactions involving anhydrides.
| Factor | Description | Reference |
| Intrinsic Reactivity | The inherent electronic properties of the carbonyl groups, often assessed by the magnitude of the LUMO coefficients on the carbonyl carbons. | cdnsciencepub.com |
| Cation Chelation | Coordination of a metal cation (from a reagent) to a carbonyl oxygen and a nearby heteroatom, activating the carbonyl group for nucleophilic attack. | cdnsciencepub.comresearchgate.net |
| Steric Hindrance | The spatial arrangement of atoms that may block or impede the approach of a nucleophile to a reactive site. | researchgate.net |
| Substrate Conformation | The overall three-dimensional shape of the anhydride molecule, which can influence the accessibility of the carbonyl groups. | researchgate.net |
| Solvent Polarity | The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing chemoselectivity. | nih.gov |
In the context of kinetic resolutions, the choice of the anhydride itself is a critical parameter for achieving high selectivity. For instance, the use of 2,2-diphenylacetic pivalic anhydride was crucial for the successful kinetic resolution of certain amines and diols, demonstrating how the structure of the acylating agent can be optimized to control the reaction outcome. acs.org
Future Directions and Interdisciplinary Research Prospects
Development of Novel Synthetic Routes to Diphenylacetic Anhydride (B1165640)
While classical methods for anhydride synthesis are well-established, the development of more efficient, sustainable, and specialized routes to diphenylacetic anhydride remains a pertinent research goal. Future investigations are expected to focus on methodologies that offer improved yields, milder reaction conditions, and greater substrate tolerance.
Key research thrusts may include:
Catalytic Dehydration Methods: Exploring new catalytic systems for the direct dehydration of diphenylacetic acid. This could involve novel transition metal catalysts or organocatalysts that can operate under milder conditions than traditional high-temperature methods, thus minimizing side product formation.
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety for handling reactive intermediates, and potential for scalable, automated production.
Mixed Anhydride Intermediates: Investigating the formation and application of mixed anhydrides involving diphenylacetic acid. For example, the reaction of diphenylacetic acid with pivalic anhydride is utilized in kinetic resolution processes, highlighting a pathway that could be further optimized for synthesizing the symmetric this compound or other functional anhydride derivatives. acs.orgshimane-u.ac.jp
Exploration of New Catalytic Activities
The potential of this compound as a catalyst or a key component in catalytic systems is a burgeoning area of research. Its bulky diphenylmethyl groups and reactive anhydride functionality suggest a variety of potential catalytic applications.
Future research could explore:
Acyl-Transfer Catalysis: this compound can serve as a bulky and moderately reactive acylating agent. Its use in the kinetic resolution of racemic alcohols and amines, potentially in conjunction with chiral acyl-transfer catalysts, is a promising avenue. acs.orgshimane-u.ac.jp The steric hindrance provided by the phenyl groups could impart unique selectivities in these transformations.
Organocatalysis: Investigating the role of this compound as a precursor to organocatalysts or as an activator in organocatalytic reactions. For instance, its reaction with specific amines could generate chiral amides or other structures capable of catalyzing stereoselective reactions.
Dual-Role Catalysis: Inspired by the use of acetic anhydride in creating bifunctional acid-base catalysts, this compound could be used to synthesize porous organic polymers with embedded catalytic sites. acs.org The inherent properties of the diphenylacetic moiety could be harnessed to create catalysts for specific cascade reactions.
Integration into Advanced Functional Materials
The rigid, three-dimensional structure of the diphenylacetic moiety makes its anhydride a compelling building block for the synthesis of advanced functional materials. The introduction of this bulky, aromatic group can impart desirable thermal, optical, and morphological properties to polymers and crystalline materials.
Promising areas of investigation include:
Porous Organic Polymers (POPs): The self-polymerization or copolymerization of this compound, analogous to processes developed for acetic anhydride, could yield microporous materials. acs.org These POPs would be expected to have high thermal stability and surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.
Chiral Materials and Crystal Engineering: Diphenylacetic acid is known to form chiral bimolecular crystals with achiral aza aromatic compounds through hydrogen bonding and conformational locking. acs.org This principle could be extended to this compound, using it to construct novel co-crystals or metal-organic frameworks (MOFs) with unique chiroptical properties for applications in nonlinear optics or enantioselective sensing.
Polyimides and High-Performance Polymers: As a dianhydride analogue, or through chemical modification, derivatives of this compound could be used as monomers in the synthesis of high-performance polymers like polyimides. The bulky diphenyl groups would likely enhance the polymer's solubility, thermal stability, and glass transition temperature.
| Potential Material Class | Precursor | Key Feature | Potential Application |
| Porous Aromatic Frameworks | This compound | High surface area, thermal stability | Gas storage, Heterogeneous catalysis |
| Chiral Co-crystals | This compound | Chirality from achiral precursors | Nonlinear optics, Enantioselective separation |
| High-Performance Polyimides | This compound Derivatives | Enhanced thermal stability and solubility | Aerospace, Electronics |
Computational Design and Optimization of Anhydride-Mediated Reactions
Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules and reactions. Density Functional Theory (DFT) and other molecular modeling techniques are increasingly vital for designing new synthetic strategies and optimizing reaction conditions. escholarship.orgscispace.com
Future computational studies on this compound are likely to focus on:
Mechanism and Selectivity Modeling: Using DFT to model the transition states of reactions involving this compound, such as acylation or polymerization. escholarship.org This can elucidate the origins of stereoselectivity and regioselectivity, guiding the rational design of more efficient catalysts and reaction protocols. For example, modeling the concerted metalation-deprotonation (CMD) pathway in reactions where the anhydride-derived carboxylate acts as a ligand can provide deep mechanistic insight. scispace.com
Virtual Screening of Catalysts: Computationally screening libraries of potential catalysts (e.g., chiral amines for kinetic resolution) for reactions with this compound. This can accelerate the discovery of optimal catalytic systems by prioritizing experimental efforts on the most promising candidates.
Materials Property Prediction: Simulating the properties of materials derived from this compound, such as the pore size distribution in a porous organic polymer or the electronic band structure of a co-crystal. This in silico design approach can guide the synthesis of materials with tailored functionalities. nih.gov
| Computational Method | Research Target | Objective |
| Density Functional Theory (DFT) | Transition State Analysis | Elucidate reaction mechanisms and selectivity |
| Molecular Dynamics (MD) | Enzyme-Substrate Interactions | Engineer enzyme activity for anhydride synthesis/conversion nih.gov |
| Virtual Screening | Catalyst Discovery | Identify optimal catalysts for anhydride-mediated reactions |
Role in Mechanistic Organic Chemistry Elucidation
The well-defined structure and predictable reactivity of this compound make it a valuable tool for probing the mechanisms of organic reactions. Its bulky phenyl groups can serve as steric probes or spectroscopic handles to investigate complex reaction pathways.
Potential applications in mechanistic studies include:
Acyl Transfer Mechanisms: Using isotopically labeled (e.g., ¹³C or ¹⁸O) this compound to track the movement of the acyl group in esterification, amidation, or rearrangement reactions. This can help distinguish between different possible mechanisms, such as concerted versus stepwise pathways.
Probing Non-covalent Interactions: The two phenyl rings can engage in π-stacking and other non-covalent interactions. Studying how these interactions influence the rate and selectivity of reactions involving this compound can provide fundamental insights into the role of weak forces in controlling chemical reactivity.
Photochemical Reactions: Building on studies of the photodecarboxylation of related diphenylacetic acid esters, the anhydride could be used to investigate photochemical acyl migration or fragmentation reactions. acs.org The fate of the resulting diphenylacetyl radical could be studied to understand fundamental radical chemistries.
Q & A
Q. What are the established synthetic routes for diphenylacetic anhydride (DPHAA), and how can purity be optimized during preparation?
DPHAA is commonly synthesized via mixed anhydride formation using diphenylacetic acid and pivalic anhydride under inert conditions. A critical step involves maintaining stoichiometric control to avoid side products like dibenzyl ketone . Purification typically employs vacuum distillation or recrystallization from non-polar solvents (e.g., ether/petroleum ether mixtures) to remove residual acetic acid or unreacted reagents. Analytical methods such as GC-MS or H NMR are recommended to verify purity (>98%) .
Q. How is DPHAA utilized in the kinetic resolution of racemic substrates, and what experimental parameters influence enantioselectivity?
DPHAA acts as an acylating agent in asymmetric esterification, particularly for racemic 2-hydroxyalkanoates and γ-butyrolactones. Key parameters include:
- Catalyst selection : Chiral acyl-transfer catalysts like (R)-benzotetramisole ((R)-BTM) enhance enantioselectivity (up to 190 values) .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize thermal racemization .
- Solvent system : Non-polar solvents (e.g., toluene) improve reaction rates and selectivity by reducing competing hydrolysis . Monitoring via HPLC with chiral columns validates resolution efficiency .
Advanced Research Questions
Q. What mechanistic insights explain DPHAA’s role in regioselective acylation of unsymmetrical biaryl diols?
In isothiourea-catalyzed reactions, DPHAA forms a reactive mixed anhydride (with pivalic anhydride), enabling regioselective acylation of diols. Hydrogen-bonding interactions between the catalyst and substrate dictate site selectivity, particularly in 3,3′-disubstituted BINOL derivatives. Transition-state models suggest steric hindrance at the 3-position directs acylation to the less hindered hydroxyl group . Computational studies (DFT) are recommended to validate proposed intermediates .
Q. How do steric and electronic factors impact DPHAA’s reactivity in decarboxylative acylation versus competing pathways?
Steric hindrance in substrates like diphenylacetic acid or proline derivatives prevents six-membered cyclic intermediate formation, leading to undesired pathways (e.g., dimerization or simple acetylation). Electronic effects, such as electron-withdrawing groups on the carboxylic acid, further destabilize the transition state. Controlled experiments with isotopically labeled substrates (C) can track decarboxylation efficiency .
Q. What strategies resolve contradictions in reported yields for ketene synthesis using DPHAA-based mixed anhydrides?
Discrepancies in yields (e.g., 32% vs. 83% for dipropylketene) arise from differences in decomposition conditions (pressure, temperature) and purification methods. Optimal protocols involve:
- Low-pressure distillation (<10 mmHg) to isolate volatile ketenes .
- Anhydrous extraction to separate DPHAA byproducts . Reproducibility requires strict moisture exclusion and real-time monitoring via IR spectroscopy for ketene detection .
Methodological Considerations
Q. How can researchers design experiments to evaluate DPHAA’s substrate scope in acyl-transfer reactions?
A systematic approach includes:
- Substrate screening : Test structurally diverse alcohols (e.g., benzylic, aliphatic, sterically hindered) under standardized conditions .
- Kinetic profiling : Measure initial rates () and enantiomeric excess (ee) using F NMR or chiral stationary-phase GC .
- Competition experiments : Compare reactivity of DPHAA with other anhydrides (e.g., acetic, pivalic) to identify selectivity trends .
Q. What analytical techniques are critical for characterizing DPHAA-mediated reaction intermediates?
- FT-IR spectroscopy : Identifies anhydride C=O stretching (1780–1820 cm) and ketene accumulation (2100–2150 cm) .
- X-ray crystallography : Resolves hydrogen-bonding networks in catalyst-substrate complexes .
- Mass spectrometry (HRMS) : Confirms molecular weights of transient intermediates trapped via quenching .
Data Interpretation and Troubleshooting
Q. How should researchers address low enantioselectivity in DPHAA-catalyzed reactions?
- Catalyst optimization : Screen alternative chiral catalysts (e.g., (S)-BTM) or adjust catalyst loading (0.5–5 mol%) .
- Solvent polarity : Increase enantioselectivity by switching to dichloromethane or THF, which stabilize transition-state conformers .
- Additive screening : Introduce Lewis acids (e.g., Mg(OTf)) to enhance reaction rates and selectivity .
Q. What are common pitfalls in DPHAA-based synthetic protocols, and how can they be mitigated?
- Hydrolysis side reactions : Use molecular sieves (3Å) to maintain anhydrous conditions .
- Anhydride decomposition : Store DPHAA under argon at –20°C and avoid prolonged heating (>60°C) .
- Product isolation challenges : Employ flash chromatography with silica gel pretreated with 1% triethylamine to prevent acid-catalyzed degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
